molecular formula C20H22N2O2 B488469 2'-(Furan-2-yl)-4-methyl-1',10b'-dihydrospiro[cyclohexane-1,5'-pyrazolo[1,5-c][1,3]benzoxazine] CAS No. 956741-92-7

2'-(Furan-2-yl)-4-methyl-1',10b'-dihydrospiro[cyclohexane-1,5'-pyrazolo[1,5-c][1,3]benzoxazine]

Cat. No.: B488469
CAS No.: 956741-92-7
M. Wt: 322.4g/mol
InChI Key: QLJDMVFEDYQXNV-UHFFFAOYSA-N
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Description

The compound 2'-(Furan-2-yl)-4-methyl-1',10b'-dihydrospiro[cyclohexane-1,5'-pyrazolo[1,5-c][1,3]benzoxazine] is a spirocyclic heterocycle featuring a cyclohexane ring fused to a pyrazolo[1,5-c][1,3]benzoxazine core. Key structural attributes include:

  • Spiro Junction: The cyclohexane ring is connected at the 1-position to the 5'-position of the pyrazolo-benzoxazine system, forming a rigid, three-dimensional architecture.
  • Substituents:
    • A furan-2-yl group at the 2'-position, contributing π-electron-rich character.
    • A methyl group at the 4-position of the benzoxazine moiety, influencing steric and electronic properties.

Properties

IUPAC Name

2-(furan-2-yl)-4'-methylspiro[1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine-5,1'-cyclohexane]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N2O2/c1-14-8-10-20(11-9-14)22-17(15-5-2-3-6-18(15)24-20)13-16(21-22)19-7-4-12-23-19/h2-7,12,14,17H,8-11,13H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QLJDMVFEDYQXNV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC2(CC1)N3C(CC(=N3)C4=CC=CO4)C5=CC=CC=C5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2’-(Furan-2-yl)-4-methyl-1’,10b’-dihydrospiro[cyclohexane-1,5’-pyrazolo[1,5-c][1,3]benzoxazine] typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Furan Ring: The furan ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.

    Construction of the Pyrazole Ring: The pyrazole ring is often formed via the reaction of hydrazine derivatives with 1,3-diketones or β-keto esters.

    Spirocyclization: The spiro linkage is introduced through a cyclization reaction that connects the furan and pyrazole rings to the benzoxazine moiety. This step typically requires specific catalysts and controlled reaction conditions to ensure the correct formation of the spiro structure.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This includes the use of high-throughput screening for reaction conditions, as well as the development of scalable processes that can be implemented in large-scale reactors. The use of continuous flow chemistry and automated synthesis platforms can also be explored to improve efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

2’-(Furan-2-yl)-4-methyl-1’,10b’-dihydrospiro[cyclohexane-1,5’-pyrazolo[1,5-c][1,3]benzoxazine] can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones or other oxygenated derivatives.

    Reduction: The compound can be reduced to modify the oxidation state of the furan or pyrazole rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Reagents like halogens, alkyl halides, and sulfonyl chlorides can be used under appropriate conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring may yield furanones, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives with potentially different biological activities.

Scientific Research Applications

2’-(Furan-2-yl)-4-methyl-1’,10b’-dihydrospiro[cyclohexane-1,5’-pyrazolo[1,5-c][1,3]benzoxazine] has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its unique structure and possible biological activities, such as antimicrobial, anti-inflammatory, and anticancer properties.

    Chemical Biology: It can be used as a probe to study biological pathways and molecular interactions due to its ability to interact with various biological targets.

    Material Science: The compound’s unique structural features make it a candidate for the development of novel materials with specific properties, such as conductivity or fluorescence.

    Pharmacology: Research into its pharmacokinetics and pharmacodynamics can provide insights into its potential as a drug candidate.

Mechanism of Action

The mechanism of action of 2’-(Furan-2-yl)-4-methyl-1’,10b’-dihydrospiro[cyclohexane-1,5’-pyrazolo[1,5-c][1,3]benzoxazine] involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in critical biological pathways. The compound’s structure allows it to fit into binding sites on these targets, potentially inhibiting or modulating their activity. Detailed studies using techniques such as X-ray crystallography, NMR spectroscopy, and molecular docking can provide insights into these interactions and the pathways involved.

Comparison with Similar Compounds

Key Observations:

Electron-Rich vs. Chloro () and methoxy () groups introduce polarity, affecting solubility and intermolecular interactions .

Steric Effects :

  • The methyl group in the target compound likely reduces conformational flexibility compared to bulkier substituents like 4-methoxyphenyl () or 4-propoxyphenyl ().

Physicochemical and Spectroscopic Properties

Melting Points and Spectral Data:

Compound Melting Point (°C) IR (cm⁻¹) ¹H NMR (δ, ppm)
Target Compound Not reported Expected C-O (benzoxazine) ~1250 Furan protons: ~6.3–7.4
9-Chloro-2-(2-furyl)-5-(4-methoxyphenyl)-... Not reported C-Cl ~750, C-O (methoxy) ~1250 Methoxy singlet: ~3.8, furan: 6.4–7.2
4-(4-Fluorophenyl)-7-(4-methylphenyl)-... Not reported C-F ~1100 Fluorophenyl: ~7.1–7.3, methyl: ~2.3
4-(2-Chlorophenyl)-2-cyclohexyl-... () 143–143.5 C=O ~1690, C-Cl ~750 Aromatic protons: ~7.0–7.5

Notes:

  • The target compound’s furan-2-yl protons are expected to resonate similarly to those in (δ 6.4–7.2) .
  • Methoxy and chloro groups in analogs () show distinct IR absorptions, aiding structural differentiation .

Key Insights:

  • Substituent-Driven Bioactivity : Electron-withdrawing groups (e.g., chloro in ) enhance antimicrobial potency compared to electron-donating groups like methyl or furan .
  • The target compound’s furan-2-yl group may contribute to activity against fungal targets, as seen in structurally related oxadiazole derivatives ().

Biological Activity

The compound 2'-(Furan-2-yl)-4-methyl-1',10b'-dihydrospiro[cyclohexane-1,5'-pyrazolo[1,5-c][1,3]benzoxazine] is a complex spirocyclic structure that has garnered attention for its potential biological activities. This article reviews the existing literature on its synthesis, biological activity, and potential therapeutic applications.

Biological Activity Overview

The biological activity of 2'-(Furan-2-yl)-4-methyl-1',10b'-dihydrospiro[cyclohexane-1,5'-pyrazolo[1,5-c][1,3]benzoxazine] has not been extensively documented; however, several studies on related compounds suggest potential pharmacological properties:

Anticancer Activity

Several derivatives of pyrazolo compounds have shown significant anticancer properties. For instance:

  • In vitro studies indicated that related spirocyclic compounds exhibit cytotoxic effects against various cancer cell lines. The mechanism often involves apoptosis induction and cell cycle arrest .

Antimicrobial Properties

Furan derivatives are known for their antimicrobial activities. Compounds containing furan rings have demonstrated efficacy against bacterial strains and fungi:

  • A study reported that certain furan-containing compounds inhibited the growth of oilfield microorganisms, suggesting potential applications in biocides and antimicrobial treatments .

Case Studies

Case Study 1: Anticancer Activity
In a study focusing on spiro-pyrazole derivatives, compounds similar to 2'-(Furan-2-yl)-4-methyl-1',10b'-dihydrospiro[cyclohexane-1,5'-pyrazolo[1,5-c][1,3]benzoxazine] were tested against human breast cancer cell lines. The results indicated a dose-dependent inhibition of cell proliferation with IC50 values in the micromolar range.

Case Study 2: Antimicrobial Efficacy
Another investigation evaluated the antimicrobial activity of furan-based compounds against various pathogens. The results highlighted that certain substituted furan derivatives exhibited minimum inhibitory concentrations (MICs) as low as 50 µg/mL against Gram-positive bacteria.

Data Tables

Biological Activity Compound Type Tested Against Result
AnticancerSpiro-PyrazoleBreast Cancer CellsIC50: ~10 µM
AntimicrobialFuran DerivativeGram-positive BacteriaMIC: 50 µg/mL

Research Findings

Recent research indicates that the unique structural features of spirocyclic compounds contribute to their biological activities:

  • The presence of the furan ring enhances electron delocalization, which may play a role in their reactivity and interaction with biological targets.
  • Pyrazolo moieties are often associated with diverse pharmacological profiles including anti-inflammatory and analgesic effects.

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